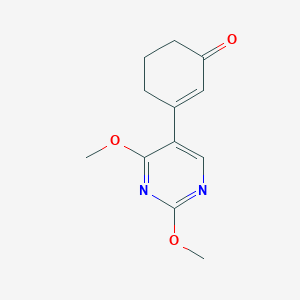![molecular formula C19H13ClF4N4O B14034701 (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone involves multiple stepsThe final step involves the coupling of the (2-Chloro-3-(trifluoromethyl)phenyl) group to the imidazo[4,5-C]pyridine core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up in a controlled environment to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone is studied for its interactions with various biological targets, particularly the P2X7 receptor. This receptor is involved in inflammatory responses, making the compound a potential candidate for anti-inflammatory drugs .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to antagonize the P2X7 receptor makes it a promising candidate for the treatment of diseases such as chronic pain, neurodegenerative disorders, and certain types of cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone involves its interaction with the P2X7 receptor. This receptor is a ligand-gated ion channel that plays a role in the regulation of inflammatory responses. By antagonizing this receptor, the compound can modulate the release of pro-inflammatory cytokines and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone
- 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine
- 1- [3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
Uniqueness
What sets (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone apart from similar compounds is its high affinity for the P2X7 receptor and its unique chemical structure. This makes it a valuable tool in both scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H13ClF4N4O |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyridin-2-yl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C19H13ClF4N4O/c20-17-12(2-1-3-13(17)19(22,23)24)18(29)27-7-6-15-14(9-27)26-10-28(15)16-5-4-11(21)8-25-16/h1-5,8,10H,6-7,9H2 |
InChI Key |
YWVQILGNCOWLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N(C=N2)C3=NC=C(C=C3)F)C(=O)C4=C(C(=CC=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)


![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)


![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)




![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)

